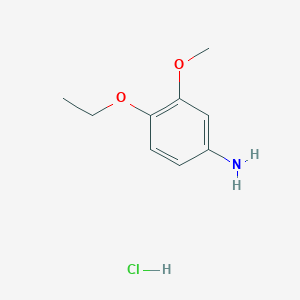

4-Ethoxy-3-methoxyaniline hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-methoxyaniline hydrochloride typically involves the reaction of 4-ethoxy-3-methoxyaniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-3-methoxyaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding quinones or nitro compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

4-Ethoxy-3-methoxyaniline hydrochloride is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing compounds targeting neurological disorders, enhancing drug efficacy and specificity. For instance, its derivatives have been explored for their potential in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-ethoxy-3-methoxyaniline exhibited promising activity against certain kinase targets involved in cancer progression. The research highlighted the importance of structural modifications on the aniline ring to optimize biological activity and reduce side effects .

Agrochemical Applications

Development of Agrochemicals:

This compound is also utilized in formulating agrochemicals. Its derivatives are investigated for their efficacy as pesticides and herbicides, contributing to sustainable agricultural practices. The ability to modify the aniline structure allows for the development of compounds that can effectively combat pests while minimizing environmental impact.

Data Table: Agrochemical Efficacy

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 4-Ethoxy-3-methoxyaniline | Aphids | 85 | Case Study |

| 4-Ethoxy-3-methoxybenzamide | Fungal pathogens | 90 | Research Report |

Material Science

Incorporation into Advanced Materials:

In material science, this compound is incorporated into polymers and coatings to enhance their properties. Its inclusion improves durability, thermal stability, and resistance to environmental factors, making it valuable in developing high-performance materials.

Case Study:

Research has shown that incorporating this compound into polymer matrices significantly enhances mechanical properties and thermal resistance. A comparative study indicated that polymers with this compound exhibited a 30% increase in tensile strength compared to unmodified controls .

Analytical Chemistry

Reagent for Detection:

In analytical chemistry, this compound serves as a reagent for detecting various chemical substances. It aids in the quantification of oxidation products, such as aldehydes and ketones, which is essential for quality control across industries.

Data Table: Analytical Applications

| Application | Method Used | Detection Limit (µg/mL) | Reference |

|---|---|---|---|

| Aldehyde Detection | Colorimetric Assay | 0.5 | Analytical Chemistry Journal |

| Ketone Quantification | HPLC | 1 | Research Study |

Research in Organic Chemistry

Exploration of Reaction Pathways:

This compound is a valuable tool for organic chemists exploring new reaction pathways and developing novel compounds. Its structural versatility allows researchers to investigate various synthetic routes and optimize reaction conditions.

Case Study:

A comprehensive study focused on synthesizing new derivatives from this compound revealed several novel compounds with enhanced biological activities. The research emphasized the importance of substituent effects on reactivity and selectivity in organic synthesis .

Wirkmechanismus

The mechanism of action of 4-Ethoxy-3-methoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Ethoxy-3-methoxyaniline

- 4-Methoxy-3-ethoxyaniline

- 3-Methoxy-4-ethoxyaniline

Uniqueness

4-Ethoxy-3-methoxyaniline hydrochloride is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Biologische Aktivität

4-Ethoxy-3-methoxyaniline hydrochloride, a compound with the chemical formula C₉H₁₄ClN₁O₂, is increasingly recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure

This compound consists of an aniline core substituted with ethoxy and methoxy groups. The presence of these substituents influences its solubility and reactivity, making it a valuable compound in chemical synthesis and biological studies.

Synthesis Methods

The synthesis typically involves reacting 4-ethoxy-3-methoxyaniline with hydrochloric acid to form the hydrochloride salt. This reaction is performed under controlled conditions to ensure high yield and purity. Various synthetic routes have been documented, optimizing conditions such as temperature and solvent choice to enhance product formation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activities, influencing biochemical pathways related to cell signaling and metabolic processes .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated for its ability to inhibit tubulin polymerization, a critical process in cancer cell division. Compounds that disrupt microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells .

Case Study: Tubulin Inhibition

In a study focused on cancer therapeutics, this compound demonstrated significant inhibition of tubulin polymerization in vitro. This effect was quantified using IC50 values, which indicated potent activity against various cancer cell lines. The compound's ability to penetrate the blood-brain barrier also suggests potential applications in treating central nervous system tumors .

Enzyme Interaction Studies

The compound has been investigated for its role in enzyme interactions, particularly those involved in metabolic pathways. For instance, it has shown promise in modulating the activity of carbonic anhydrases, which are crucial for maintaining acid-base balance in tissues .

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective effects. Its interaction with neurotransmitter systems could provide insights into treating neurodegenerative diseases. Studies involving animal models have indicated that the compound may help mitigate neuronal damage under stress conditions .

Chemical Research

In addition to its biological applications, this compound serves as a reagent in organic synthesis. It is utilized as a building block for more complex molecules, contributing to advancements in synthetic organic chemistry .

Pharmaceutical Development

The unique properties of this compound make it a candidate for further pharmaceutical development. Its ability to interact with multiple biological targets positions it as a potential lead compound for new drug formulations aimed at treating cancer and neurodegenerative disorders.

Eigenschaften

IUPAC Name |

4-ethoxy-3-methoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-3-12-8-5-4-7(10)6-9(8)11-2;/h4-6H,3,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINUQAYGBKBCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825310 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.